molecular formula C8H8N2O B1352284 2-Methoxy-6-methylpyridine-3-carbonitrile CAS No. 72918-03-7

2-Methoxy-6-methylpyridine-3-carbonitrile

Cat. No. B1352284
CAS RN: 72918-03-7
M. Wt: 148.16 g/mol
InChI Key: IDUHMLQSIWHQKZ-UHFFFAOYSA-N
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Patent
US04826858

Procedure details

3-Cyano-2-methoxy-6-methylpyridine is oxidised with potassium permanganate in aqueous solution to give 5-cyano-6-methoxypyridine-2-carboxylic acid (m.p. 235°-237° C.), subsequent hydrogenation of which on palladium/charcoal in isopropanol/water/hydrochloric acid gives the desired compound.
Name
isopropanol water hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([O:10][CH3:11])=[N:5]C(C)=[CH:7][CH:8]=1)#[N:2].[Mn]([O-])(=O)(=O)=O.[K+].[CH:18]([OH:21])([CH3:20])C.[OH2:22].Cl>>[C:1]([C:3]1[CH:8]=[CH:7][C:20]([C:18]([OH:21])=[O:22])=[N:5][C:4]=1[O:10][CH3:11])#[N:2] |f:1.2,3.4.5|

Inputs

Step One
Name
isopropanol water hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.O.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(=NC(=CC1)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=NC1OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.